3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride
Description
Chemical Classification and Significance
3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride belongs to the broader class of substituted pyridines, which are nitrogen-containing heterocyclic aromatic compounds. The pyridine scaffold represents one of the most important heterocyclic ring systems in organic chemistry due to its presence in numerous natural products, pharmaceuticals, and agrochemicals. This particular derivative features three functional groups attached to the pyridine core: an aminomethyl group at position 3, a chloro substituent at position 5, and a hydroxyl group at position 2, with the entire molecule existing as a hydrochloride salt.
The significance of this compound stems from its unique structural characteristics that make it valuable for chemical research and synthesis applications. The presence of multiple functional groups within a single molecule creates opportunities for selective chemical transformations and derivatization reactions. The compound serves as an important intermediate in the synthesis of more complex structures, particularly those with potential biological activity.
Table 1: Classification Parameters of this compound
| Parameter | Classification |
|---|---|
| Compound Class | Substituted Pyridine |
| Functional Group Category | Aminomethyl, Chloro, Hydroxyl |
| Salt Form | Hydrochloride |
| Ring System | Monocyclic Heteroarene |
| Aromaticity | Aromatic |
Historical Context in Pyridine Chemistry
The development of this compound must be understood within the broader historical context of pyridine chemistry. The parent compound, pyridine, was first isolated in 1849 by Scottish scientist Thomas Anderson during his examination of the contents of bone oil obtained through high-temperature heating of animal bones. Anderson named the compound "pyridine" from the Greek word "pyr" meaning fire, due to its flammability.
The chemical structure of pyridine remained unknown for approximately two decades after its discovery. In the late 1860s, Wilhelm Körner and James Dewar, working independently, proposed that pyridine's structure was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural proposal was subsequently confirmed through chemical reduction experiments that converted pyridine to piperidine.
A major advancement in pyridine chemistry occurred in 1881 when German chemist Arthur Rudolf Hantzsch developed the first significant synthesis of pyridine derivatives. The Hantzsch pyridine synthesis, utilizing a mixture of beta-keto acids, aldehydes, and ammonia, allowed for the creation of various substituted pyridines. This method, while groundbreaking, initially yielded low amounts of product.
The next significant milestone came in 1924 when Russian chemist Aleksei Chichibabin invented a more efficient pyridine synthesis reaction using inexpensive reagents. The Chichibabin reaction facilitated the industrial production of pyridine and its derivatives, revolutionizing the field of heterocyclic chemistry. Chichibabin made seminal contributions to pyridine chemistry throughout his career, with his reaction becoming a cornerstone methodology that continues to influence heterocyclic chemistry a century after its discovery.
The development of functionalized pyridines with multiple substituents, such as this compound, represents the continued evolution of synthetic methodologies in pyridine chemistry. These advanced intermediates serve as crucial building blocks in modern organic synthesis.
Nomenclature and Structural Identity
This compound possesses a defined chemical identity with specific nomenclature parameters and structural characteristics. According to the International Union of Pure and Applied Chemistry (IUPAC) system, its official name is this compound. This systematic name directly describes the substitution pattern on the pyridine ring.
The compound is registered with Chemical Abstracts Service (CAS) under the number 1432754-58-9, providing a unique identifier in chemical databases. Its molecular formula is C6H8Cl2N2O, with a corresponding molecular weight of 195.05 grams per mole. The MDL number MFCD24447562 serves as an additional identifier in chemical information systems.
Structurally, this compound consists of a pyridine ring with three key substitutions: an aminomethyl group (-CH2NH2) at position 3, a chlorine atom at position 5, and a hydroxyl group at position 2. The compound exists as a hydrochloride salt, formed by the protonation of the aminomethyl group. This salt formation enhances the compound's stability and solubility in polar solvents.
The structural representation in Simplified Molecular Input Line Entry System (SMILES) notation is NCC1=CC(Cl)=CN=C1O.[H]Cl or alternatively OC1=NC=C(Cl)C=C1CN.[H]Cl, providing a linear string representation of the molecular structure. This structure contains multiple functional groups capable of participating in various chemical reactions, including nucleophilic, electrophilic, and coordination interactions.
Table 2: Structural Identity Parameters of this compound
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1432754-58-9 |
| Molecular Formula | C6H8Cl2N2O |
| Molecular Weight | 195.05 g/mol |
| SMILES Notation | NCC1=CC(Cl)=CN=C1O.[H]Cl |
| MDL Number | MFCD24447562 |
Research Objectives and Scientific Relevance
This compound holds significant scientific relevance across multiple research objectives in contemporary chemical science. The primary research interest in this compound centers on its potential as a versatile synthetic intermediate for constructing more complex molecular architectures. The presence of multiple functional groups with different reactivities enables selective transformations, making it valuable in diversity-oriented synthesis programs.
The reactivity profile of this compound presents several opportunities for chemical manipulation. The chlorine atom at position 5 can undergo nucleophilic aromatic substitution reactions, a characteristic property of chloropyridines. As detailed in literature examining similar compounds, chloropyridines demonstrate enhanced reactivity compared to chlorobenzene, with reactivity reportedly up to 230,000,000 times greater for nucleophilic displacement reactions.
The aminomethyl group provides a nucleophilic site for further functionalization through alkylation, acylation, or coupling reactions, while the hydroxyl group can participate in esterification, etherification, or serve as a directing group in metalation chemistry. This multi-functional nature makes the compound particularly valuable in constructing diverse chemical libraries for screening purposes.
From a broader scientific perspective, compounds like this compound contribute to the ongoing development of heterocyclic chemistry methodologies. Research objectives involving this compound often include:
- Development of novel reaction conditions for selective functionalization of multi-substituted pyridines
- Investigation of structure-activity relationships in biologically active pyridine derivatives
- Exploration of coordination chemistry involving pyridine-based ligands
- Advancement of synthetic methodologies for constructing complex heterocyclic systems
The scientific relevance of this compound extends to its potential application in the development of new chemical entities for various industrial and research applications. The pyridine scaffold itself appears in numerous commercially important compounds, including agricultural chemicals, pharmaceuticals, and specialty materials. As a functionalized pyridine derivative, this compound represents a valuable addition to the chemical toolbox available for researchers exploring new molecular entities with potential practical applications.
Table 3: Research Applications of this compound
| Research Area | Potential Applications |
|---|---|
| Synthetic Methodology | Building block for complex heterocycles; Exploration of selective functionalization strategies |
| Medicinal Chemistry | Intermediate for bioactive compounds; Scaffold for pharmacophore development |
| Materials Science | Precursor for specialty polymers; Component in coordination complexes |
| Agrochemical Development | Intermediate for crop protection agents; Structural element in plant growth regulators |
Properties
IUPAC Name |
3-(aminomethyl)-5-chloro-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKVXBMYMXBKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-58-9 | |
| Record name | 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 5-Chloropyridin-2-ol (Pyridinol Intermediate)
A critical precursor is 5-chloropyridin-2-ol, which can be prepared by selective chlorination and hydrolysis of chloropyridines. According to a well-documented process:
- Starting Material: 2,3,5,6-tetrachloropyridine or pentachloropyridine
- Reaction: Treatment with metallic zinc in a strongly alkaline aqueous solution (pH 11-14) in the presence of a water-immiscible solvent such as toluene or xylene
- Conditions: Reflux temperature (20-100 °C), reaction time 1-120 hours
- Outcome: Selective removal of chlorine atoms to yield 3,5-dichloro-2-pyridinol (5-chloropyridin-2-ol)
- Purification: Filtration to remove zinc and by-products, solvent extraction, and fractional distillation or recrystallization
This method provides high purity and yield of 5-chloropyridin-2-ol, which is a key intermediate for further functionalization.
| Parameter | Details |
|---|---|
| Reactants | Pentachloropyridine, metallic zinc |
| Solvent | Toluene (water-immiscible) |
| Alkaline medium | Sodium hydroxide solution (8N) |
| Temperature | ~90 °C (reflux) |
| Reaction time | ~2.75 hours |
| pH | 14-15 |
| Yield | High purity 5-chloropyridin-2-ol |
Introduction of Aminomethyl Group at 3-Position
The next step involves introducing the aminomethyl group at the 3-position of the pyridine ring. This is typically achieved via:
- Halomethylation: Conversion of 5-chloropyridin-2-ol to 3-(chloromethyl)-5-chloropyridin-2-ol or similar halomethyl intermediate using chloromethylation reagents (e.g., formaldehyde and hydrochloric acid or paraformaldehyde with HCl).
- Amination: Nucleophilic substitution of the halomethyl group with ammonia or a suitable amine source to form the aminomethyl derivative.
This sequence is common in heterocyclic chemistry for introducing aminomethyl groups on aromatic rings bearing hydroxyl substituents.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halomethylation | Formaldehyde + HCl or paraformaldehyde + HCl | Generates chloromethyl intermediate |
| Amination | Ammonia or ammonium hydroxide, solvent (e.g., ethanol or water) | Substitution to aminomethyl derivative |
Formation of Hydrochloride Salt
The final product is isolated as the hydrochloride salt to improve stability and crystallinity. This is done by:
- Treating the free base aminomethyl derivative with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether, or water).
- Crystallization of the hydrochloride salt by cooling or addition of anti-solvents.
Summary Table of Preparation Steps
Research Findings and Considerations
- The alkaline zinc reduction method for preparing 5-chloropyridin-2-ol is favored industrially due to high yield and purity, as well as scalability.
- Halomethylation reactions require careful control of reaction conditions to avoid over-chloromethylation or side reactions.
- Amination proceeds efficiently under mild conditions, often in alcoholic solvents, and the hydrochloride salt formation enhances product stability.
- Purification steps such as recrystallization and solvent extraction are critical for removing impurities and isolating the hydrochloride salt with high purity.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Interaction: In medicinal chemistry, it can interact with specific receptors, modulating their activity and leading to therapeutic effects.
Molecular Targets and Pathways:
Neurotransmitter Pathways: Potentially affects pathways involving neurotransmitters like dopamine or serotonin.
Signal Transduction: May interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine derivatives with aminomethyl, hydroxyl, and halogen substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Properties of 3-(Aminomethyl)-5-chloropyridin-2-ol Hydrochloride and Analogues
Structural and Functional Differences
Substituent Position and Reactivity: The hydroxyl group at the 2-position in the target compound distinguishes it from analogues like 2-amino-5-chloropyridine (NH₂ at 2-position) and 5-amino-2-chloropyridine (NH₂ at 5-position). The trifluoromethyl group in (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride enhances lipophilicity and metabolic stability compared to the hydroxyl group in the target compound .
Salt Forms and Solubility: Hydrochloride salts (e.g., the target compound and (2-Chloropyridin-3-yl)methanamine hydrochloride) improve water solubility, whereas non-salt forms like 5-amino-2-chloropyridine require organic solvents for dissolution .
Synthetic Pathways: 2-Amino-5-chloropyridine is synthesized via ammoniation of α-pyridone derivatives, while the target compound likely undergoes hydroxylation and subsequent aminomethylation steps .
Biological Activity
3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H8ClN2O
- Molar Mass : 195.05 g/mol
- Structure : The compound features a pyridine ring substituted with an amino group, a hydroxyl group, and a chlorine atom at the fifth position, enhancing its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. Its structural features indicate potential interactions with biological targets such as enzymes or receptors, although specific mechanisms remain under investigation.
- Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, related pyridine derivatives have demonstrated significant activity against Staphylococcus aureus and other pathogenic strains, suggesting a promising avenue for further exploration in cancer therapeutics .
The exact mechanisms of action for this compound are still being elucidated. However, the following interactions have been noted:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Binding : Interaction studies indicate that this compound could bind to various biological receptors, influencing cellular signaling pathways .
Case Studies and Experimental Evidence
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 5-Chloro-3-methylpyridin-2-ol | 58498-61-6 | 0.84 | Methyl group at position 3 instead of an amino group |
| 5-Chloro-3-(trifluoromethyl)pyridin-2-ol | 1214342-70-7 | 0.79 | Contains trifluoromethyl substituent |
| (5-Chloro-3-pyridinyl)methanol | 22620-34-4 | 0.84 | Hydroxymethyl instead of aminomethyl |
| 3-Amino-5-chloropyridin-2-ol | 1261906-29-9 | 0.81 | Lacks the aminomethyl group |
The unique substitution pattern of this compound may confer distinct biological activities compared to these similar compounds.
Scientific Research Applications
Alzheimer's Disease
Research indicates that GSK3 inhibitors can have neuroprotective effects in models of Alzheimer's disease. By reducing tau phosphorylation and promoting neuronal survival, these compounds may help alleviate cognitive decline associated with AD.
Case Study:
A study investigating the effects of GSK3 inhibitors demonstrated significant improvements in cognitive function in animal models of AD when treated with 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride. The results indicated a decrease in amyloid plaque formation and improved synaptic function .
Bipolar Disorder
GSK3 plays a crucial role in mood regulation. Inhibitors like this compound are being explored for their potential to stabilize mood swings in bipolar disorder patients by modulating neurotransmitter signaling pathways.
Case Study:
Clinical trials have shown that patients treated with GSK3 inhibitors reported fewer manic episodes and improved mood stability compared to those receiving standard treatments .
Other Neurodegenerative Disorders
The compound is also being investigated for its applications in treating other conditions such as:
- Parkinson's Disease
- Amyotrophic Lateral Sclerosis (ALS)
- Huntington's Disease
Inhibition of GSK3 has been shown to mitigate symptoms and progression of these diseases by promoting neuronal health and reducing toxic protein accumulation.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Bioavailability: The compound exhibits good bioavailability, making it suitable for oral administration.
- Dosage Range: Typical dosages range from 0.01 to 250 mg/kg body weight depending on the condition being treated .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits GSK3 activity, leading to decreased tau phosphorylation levels in neuronal cell cultures .
In Vivo Studies
Animal studies have corroborated these findings, showing improved cognitive performance in models treated with the compound compared to controls .
Data Table: Summary of Applications
Q & A
Q. What are the recommended synthetic routes for 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride, and how can stereochemical integrity be preserved?
Methodological Answer:
- Pathway 1: Start with a pyridine scaffold and introduce the aminomethyl group via reductive amination. Chlorination at the 5-position can be achieved using or under controlled conditions. Hydrochloride salt formation is finalized by treating the free base with HCl in an aprotic solvent (e.g., ethanol) .
- Pathway 2: Utilize a multi-step approach involving Boc-protected intermediates to prevent unwanted side reactions. Deprotection with TFA followed by HCl neutralization ensures high purity (>95% by HPLC) .
- Key Considerations: Monitor reaction temperature (<40°C) to avoid racemization. Use chiral HPLC or polarimetry to verify stereochemical purity .
Q. How can researchers assess the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- Purity Criteria:
- Heavy metals content ≤20 ppm (via ICP-MS) .
- Loss on drying ≤5.0 mg/g (gravimetric analysis at 105°C) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements:
- Emergency Measures:
- In case of eye contact, rinse with 0.9% saline for 15 min. For spills, neutralize with sodium bicarbonate and collect in hazardous waste containers .
Advanced Research Questions
Q. How does the chloro-substitution at the 5-position influence the compound’s binding affinity to biological targets?
Methodological Answer:
- Structural Insights: The 5-chloro group enhances lipophilicity ( ~1.8), improving membrane permeability. It also induces steric hindrance, which can reduce off-target interactions (e.g., with monoamine oxidases) .
- Experimental Validation:
- Perform SPR (Surface Plasmon Resonance) assays with immobilized receptors (e.g., GABA or serotonin transporters). Compare values against non-chlorinated analogs .
- Use molecular docking (AutoDock Vina) to simulate binding poses in target active sites .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Contradiction Analysis:
- Method Optimization: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can the aminomethyl group be functionalized to modulate pharmacokinetic properties?
Methodological Answer:
- Derivatization Approaches:
- In Vivo Testing: Administer derivatives in rodent models and measure plasma via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
